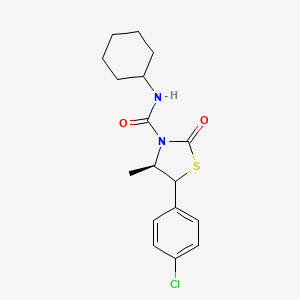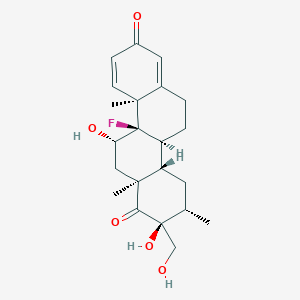
(6E)-5-fluoro-4-(phenylmethoxyamino)-6-phenylmethoxyimino-1,3-diazinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6E)-5-fluoro-4-(phenylmethoxyamino)-6-phenylmethoxyimino-1,3-diazinan-2-one is a synthetic organic compound that belongs to the class of diazinanones. This compound is characterized by its unique structure, which includes a fluorine atom, phenylmethoxyamino, and phenylmethoxyimino groups. These structural features may impart specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-5-fluoro-4-(phenylmethoxyamino)-6-phenylmethoxyimino-1,3-diazinan-2-one typically involves multiple steps, including the formation of the diazinanone ring and the introduction of the fluorine and phenylmethoxy groups. Common reagents used in the synthesis may include fluorinating agents, phenylmethoxyamine, and other organic intermediates. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key considerations include the availability of raw materials, cost-effectiveness, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(6E)-5-fluoro-4-(phenylmethoxyamino)-6-phenylmethoxyimino-1,3-diazinan-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.
Substitution: Substitution reactions can replace the fluorine or phenylmethoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions may produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its therapeutic potential for treating specific diseases.
Industry: Utilizing its unique properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (6E)-5-fluoro-4-(phenylmethoxyamino)-6-phenylmethoxyimino-1,3-diazinan-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (6E)-5-fluoro-4-(phenylmethoxyamino)-6-phenylmethoxyimino-1,3-diazinan-2-one include other diazinanones with different substituents. Examples may include:
- (6E)-5-chloro-4-(phenylmethoxyamino)-6-phenylmethoxyimino-1,3-diazinan-2-one
- (6E)-5-bromo-4-(phenylmethoxyamino)-6-phenylmethoxyimino-1,3-diazinan-2-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. These properties can be leveraged for targeted applications in research and industry.
Properties
CAS No. |
77350-65-3 |
|---|---|
Molecular Formula |
C18H19FN4O3 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(6E)-5-fluoro-4-(phenylmethoxyamino)-6-phenylmethoxyimino-1,3-diazinan-2-one |
InChI |
InChI=1S/C18H19FN4O3/c19-15-16(22-25-11-13-7-3-1-4-8-13)20-18(24)21-17(15)23-26-12-14-9-5-2-6-10-14/h1-10,15-16,22H,11-12H2,(H2,20,21,23,24) |
InChI Key |
IOUFDOUKJZFMES-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CONC2C(/C(=N\OCC3=CC=CC=C3)/NC(=O)N2)F |
Canonical SMILES |
C1=CC=C(C=C1)CONC2C(C(=NOCC3=CC=CC=C3)NC(=O)N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13405661.png)
![[(1R,2R)-1-(3,4-dimethoxyphenyl)-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl] acetate](/img/structure/B13405669.png)
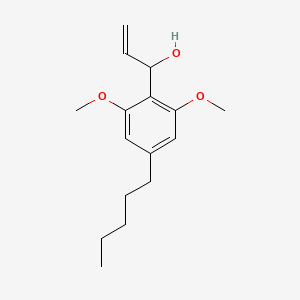

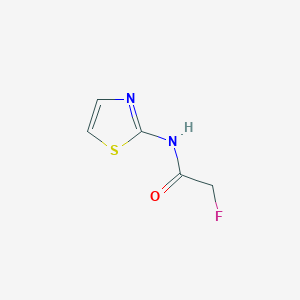
![N-[N-Boc-D-alaninyl]-D-alanine](/img/structure/B13405698.png)
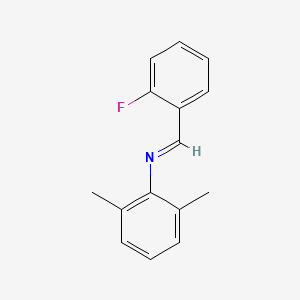
![(alphaR)-alpha-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol](/img/structure/B13405704.png)

![2-(6-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405716.png)
